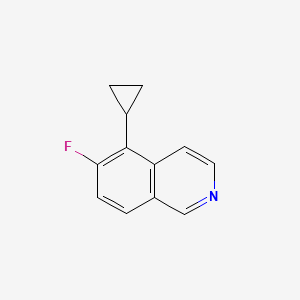

5-Cyclopropyl-6-fluoroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropyl-6-fluoroisoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN/c13-11-4-3-9-7-14-6-5-10(9)12(11)8-1-2-8/h3-8H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDYKSQWBXTIAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CC3=C2C=CN=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Design Elements Within 5 Cyclopropyl 6 Fluoroisoquinoline

The Role of Fluorine Substitution in Bioactive Molecules

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a range of properties, from metabolic stability to binding affinity. semanticscholar.orgmdpi.com Its unique electronic nature and small size allow for subtle yet significant modifications to a molecule's profile. semanticscholar.org

Modulation of Electronic and Steric Properties at the C-6 Position

The substitution of a hydrogen atom with fluorine at the C-6 position of the isoquinoline (B145761) ring introduces minimal steric hindrance due to fluorine's relatively small van der Waals radius. nih.gov However, its high electronegativity exerts a powerful influence on the electronic landscape of the aromatic system. semanticscholar.orgnih.gov Fluorine acts as a strong electron-withdrawing group through its inductive effect (σI), which can significantly alter the electron density of the isoquinoline core. nih.gov This redistribution of electron density can impact the pKa of the molecule, influencing its ionization state at physiological pH and consequently its solubility and ability to cross biological membranes. nih.gov

The presence of a fluorine atom can also lead to a more positive electrostatic potential on the surface of the aromatic ring, which can influence non-covalent interactions with biological targets. nih.gov While fluorine is the most electronegative element, it is a poor hydrogen bond acceptor. nih.gov However, it can participate in favorable electrostatic interactions and influence the hydrogen-bonding capability of neighboring functional groups. rsc.orghyphadiscovery.com

| Property | Effect of Fluorine Substitution | Reference |

| Electronic Nature | Strong electron-withdrawing inductive effect | nih.gov |

| Steric Profile | Minimal steric bulk, similar to hydrogen | nih.gov |

| Basicity (pKa) | Generally lowers the pKa of nearby basic centers | nih.gov |

| Lipophilicity | Typically increases lipophilicity (logP) | nih.gov |

| Hydrogen Bonding | Poor hydrogen bond acceptor, but can engage in electrostatic interactions | nih.govhyphadiscovery.com |

Influence on Ligand-Receptor Interactions and Metabolic Pathways

The electronic modulation by the C-6 fluorine can have a profound impact on how 5-Cyclopropyl-6-fluoroisoquinoline interacts with its biological target. In a study on quinazolinone derivatives, a related heterocyclic system, a fluorine atom at the C-6 position was found to be crucial for binding affinity, participating in hydrogen bonding with key amino acid residues in the target protein. rsc.org This highlights the potential for the C-6 fluorine in the isoquinoline scaffold to form specific, affinity-enhancing interactions within a receptor's binding pocket. rsc.org

Conformational and Pharmacological Impact of the Cyclopropyl (B3062369) Moiety

The cyclopropyl group is a versatile and frequently utilized substituent in medicinal chemistry, valued for its ability to fine-tune a molecule's three-dimensional shape and pharmacological activity. nih.govfiveable.me

Imparting Conformational Constraint and Rigidity at the C-5 Position

The three-membered ring of the cyclopropyl group is inherently rigid and conformationally constrained. wisdomlib.org When attached to the C-5 position of the isoquinoline ring, it locks the substituent in a defined spatial orientation relative to the planar aromatic system. This rigidity reduces the number of accessible conformations the molecule can adopt, which can be entropically favorable for binding to a biological target. nih.gov By pre-organizing the molecule into a bioactive conformation, the entropic penalty of binding is reduced, potentially leading to higher affinity. researchgate.net The cyclopropyl ring can act as a rigid linker or a non-planar isostere for other groups, such as a gem-dimethyl or a vinyl group, while presenting a unique three-dimensional profile for interaction with a receptor. fiveable.me

| Feature | Implication for Molecular Properties | Reference |

| Rigidity | Reduces conformational flexibility, pre-organizes for binding | nih.govwisdomlib.org |

| Strain Energy | Leads to unique electronic properties and reactivity | wisdomlib.org |

| sp3 Character | Provides a three-dimensional scaffold | scientificupdate.com |

| Metabolic Stability | C-H bonds are stronger, making it less prone to oxidation | scientificupdate.com |

Effects on Metabolic Stability and Potency Enhancement

The cyclopropyl group is often introduced to enhance the metabolic stability of a drug candidate. fiveable.menih.gov The C-H bonds of a cyclopropyl ring are stronger and less susceptible to abstraction by metabolic enzymes like cytochrome P450s compared to those in more flexible alkyl chains. scientificupdate.com This inherent stability can prevent metabolic degradation at the C-5 position, contributing to an improved pharmacokinetic profile. scientificupdate.comresearchgate.net

Considerations for Potential Bioactivation Pathways Associated with the Cyclopropyl Group

Despite its general role in enhancing metabolic stability, the cyclopropyl group is not metabolically inert and can be susceptible to bioactivation, a process where a parent drug is converted into a reactive metabolite. This is a critical consideration in drug safety assessment.

In some instances, particularly when attached to an amine, the cyclopropyl group can undergo metabolism by cytochrome P450 enzymes. scientificupdate.com This can proceed via a mechanism involving hydrogen atom abstraction to form a cyclopropyl radical, which can then undergo ring-opening. The resulting reactive intermediate can covalently bind to macromolecules such as proteins or form conjugates with glutathione (B108866). scientificupdate.com For example, in the development of certain hepatitis C virus NS5B inhibitors, a cyclopropyl moiety was found to be a site of bioactivation, leading to the formation of multiple glutathione conjugates. Similarly, the fluoroquinolone antibiotic trovafloxacin, which contains a cyclopropylamine (B47189) moiety, has been associated with hepatotoxicity due to CYP-mediated bioactivation leading to reactive ring-opened intermediates. scientificupdate.com Therefore, while the C-5 cyclopropyl group in this compound is intended to confer stability, its potential for bioactivation, particularly if adjacent to a metabolically labile site, warrants careful investigation during preclinical development.

Synthetic Methodologies for 5 Cyclopropyl 6 Fluoroisoquinoline and Its Analogues

Established Synthetic Pathways to the Isoquinoline (B145761) Core Structure

The isoquinoline framework is a prominent structural motif in a vast number of natural products, particularly alkaloids, and serves as a privileged scaffold in medicinal chemistry. nih.gov Consequently, a variety of robust synthetic methods for its construction have been developed over the years. These methods can be broadly categorized into classical named reactions and modern transition-metal-catalyzed approaches.

Classical methods have long been the cornerstone of isoquinoline synthesis. These include:

Bischler–Napieralski Reaction: This reaction involves the cyclodehydration of a β-phenylethylamine that has been acylated. wikipedia.org A Lewis acid, such as phosphoryl chloride or phosphorus pentoxide, is used to facilitate the cyclization, which yields a 3,4-dihydroisoquinoline. wikipedia.org This intermediate can then be dehydrogenated, often using a palladium catalyst, to afford the aromatic isoquinoline core. wikipedia.org

Pictet–Spengler Reaction: A variation of the Bischler-Napieralski reaction, the Pictet-Spengler synthesis condenses a β-phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst to form a tetrahydroisoquinoline. wikipedia.org

Pictet–Gams Reaction: This method is similar to the Bischle–Napieralski reaction but utilizes a β-hydroxy-β-phenylethylamine, allowing for dehydration under the same reaction conditions as the cyclization to directly yield the isoquinoline. wikipedia.org

Pomeranz–Fritsch Reaction: This efficient method synthesizes isoquinoline through the acid-catalyzed cyclization of a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal (B89532). wikipedia.org A modification by Schlittler-Müller allows for the use of a benzylamine (B48309) and a glyoxal (B1671930) acetal to achieve the same product. wikipedia.org

In recent years, modern synthetic organic chemistry has introduced more versatile and efficient methods, many of which rely on transition-metal catalysis. These contemporary strategies offer advantages in terms of substrate scope and functional group tolerance. nih.gov Examples include:

Palladium-Catalyzed Annulation: One approach involves the palladium-catalyzed coupling of the tert-butylimine of an o-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization to give the isoquinoline product in high yields. organic-chemistry.org

Rhodium-Catalyzed C-H Activation: Efficient one-pot syntheses have been developed using rhodium(III)-catalyzed C-H activation. For instance, the reaction of an in-situ generated oxime (from an aryl ketone and hydroxylamine) with an internal alkyne leads to the formation of the isoquinoline ring system. organic-chemistry.org

Ruthenium-Catalyzed C-H Functionalization: Primary benzylamines can be reacted with sulfoxonium ylides in the presence of a Ru(II) catalyst to provide isoquinolines without the need for an external oxidant. organic-chemistry.org

A selection of these established methods is summarized in the table below.

| Reaction Name | Precursors | Key Reagents/Catalysts | Product Type |

| Bischler–Napieralski | Acylated β-phenylethylamine | Lewis Acids (e.g., POCl₃, P₂O₅) | 3,4-Dihydroisoquinoline |

| Pictet–Spengler | β-phenylethylamine, Aldehyde/Ketone | Acid catalyst | Tetrahydroisoquinoline |

| Pomeranz–Fritsch | Benzaldehyde, Aminoacetoaldehyde acetal | Acid catalyst | Isoquinoline |

| Palladium-Catalyzed Annulation | o-Iodobenzaldehyde imine, Alkyne | Pd catalyst, Cu catalyst | Isoquinoline |

| Rhodium-Catalyzed C-H Activation | Aryl ketone, Hydroxylamine, Alkyne | Rh(III) catalyst | Isoquinoline |

Regioselective Fluorination Strategies for Isoquinoline Scaffolds

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. Regioselective fluorination—the ability to install a fluorine atom at a specific position on a molecule—is therefore of paramount importance. For heterocyclic systems like isoquinoline, achieving such selectivity can be challenging.

While direct fluorination of the isoquinoline core is not widely documented, general strategies for the regioselective fluorination of aromatic and heterocyclic systems can be applied. Electrophilic fluorinating reagents are commonly employed for this purpose. One of the most widely used reagents is Selectfluor® (F-TEDA-BF₄). The reaction mechanism typically involves the electrophilic attack of the fluorinating agent on an electron-rich position of the aromatic ring. The regioselectivity is governed by the electronic effects of the substituents already present on the ring.

In the context of synthesizing 6-fluoroisoquinoline (B87247) derivatives, a plausible strategy involves the use of a precursor with directing groups that activate the C-6 position towards electrophilic attack. Alternatively, a nucleophilic aromatic substitution (SₙAr) reaction on a precursor bearing a suitable leaving group (e.g., a nitro or chloro group) at the C-6 position could be employed, using a fluoride (B91410) source like potassium fluoride or cesium fluoride.

Recent advances in catalysis have also provided new avenues for fluorination. For example, I(I)/I(III) catalysis has been shown to be effective for the highly regioselective fluorination of certain unsaturated systems, such as allenes, using an inexpensive HF source. nih.gov This method involves an organocatalyst that facilitates the transfer of a fluorine atom from a source like Selectfluor® to the substrate. nih.gov While this specific methodology has been demonstrated on allenes, the underlying principles of activating a substrate towards a controlled reaction with a fluoride source could inspire new strategies for heterocyclic fluorination.

Methodologies for the Introduction of Cyclopropyl (B3062369) Functionalities onto Heterocyclic Systems

The cyclopropyl group is a valuable structural motif in medicinal chemistry, often introduced to enhance metabolic stability, improve potency, or modulate conformation. Several methods exist for attaching a cyclopropyl ring to a heterocyclic system.

A prominent strategy involves transition-metal-catalyzed cross-coupling reactions. A general and efficient cobalt-catalyzed cross-coupling has been developed between alkyl iodides and cyclopropyl Grignard reagents. organic-chemistry.org This method is chemoselective, diastereoconvergent, and utilizes a simple, inexpensive catalytic system. organic-chemistry.org For a precursor to 5-cyclopropyl-6-fluoroisoquinoline, this would entail having an iodo group at the C-5 position of the 6-fluoroisoquinoline scaffold, which could then be coupled with cyclopropylmagnesium bromide in the presence of a cobalt catalyst. acs.orgresearchgate.net

Another approach involves the use of cyclopropyl-containing building blocks in the construction of the heterocyclic ring itself. For instance, the reaction of a suitably substituted pyridine (B92270) intermediate with the lithium anion of cyclopropylacetonitrile (B1348260) has been used to install the cyclopropyl moiety. nih.gov This method was successfully employed in the synthesis of a 4-cyclopropyl-pyrido[1,2-c]pyrimidine core, demonstrating its utility in building complex heterocyclic systems. nih.gov

The introduction of a carbonyl group on the cyclopropane (B1198618) ring can activate it for various transformations. researchgate.net While often used for ring-opening reactions, cyclopropyl ketones can also serve as key intermediates. For example, aryl-cyclopropyl ketones can undergo intramolecular cyclization reactions. researchgate.net Continuous-flow synthesis methods have also been developed for the preparation of cyclopropyl carbaldehydes and ketones from 2-hydroxycyclobutanones and aryl thiols, providing scalable access to these important building blocks. mdpi.com

A summary of key methods for cyclopropylation is presented below.

| Methodology | Cyclopropyl Source | Key Reagents/Catalysts | Substrate Requirement |

| Cobalt-Catalyzed Cross-Coupling | Cyclopropyl Grignard Reagent | CoCl₂, Nitrogen Ligands | Alkyl or Aryl Iodide |

| Nucleophilic Addition | Anion of Cyclopropylacetonitrile | Strong Base (e.g., n-BuLi) | Electrophilic center on heterocycle |

Development of Novel Synthetic Approaches to this compound

The synthesis of the specific target molecule, this compound, requires a multi-step approach that strategically combines the methodologies described in the preceding sections. While a direct, one-pot synthesis is unlikely, a convergent strategy that builds the substituted isoquinoline scaffold and then introduces the functional groups is a logical approach.

A hypothetical, yet plausible, synthetic route could commence with the construction of a 6-fluoroisoquinoline core. This could be achieved via a classical synthesis like the Pomeranz–Fritsch reaction, starting from a commercially available fluorinated benzaldehyde derivative.

Once the 6-fluoroisoquinoline is obtained, the next critical step is the introduction of a functional group at the C-5 position that can be converted into the cyclopropyl ring. This could be achieved through a regioselective C-H activation/halogenation protocol to install an iodo or bromo group at C-5.

With the 5-halo-6-fluoroisoquinoline intermediate in hand, the final cyclopropylation step can be performed. Based on established methods, a cobalt-catalyzed cross-coupling reaction with cyclopropylmagnesium bromide would be a primary choice. organic-chemistry.org This reaction has shown broad applicability for the functionalization of N-heterocycles. acs.org

An alternative strategy could involve building the ring system with the cyclopropyl group already present on one of the precursors, analogous to the synthesis of related quinolone structures where a cyclopropylamine (B47189) is a key building block in the ring-forming annulation step. nih.govprepchem.com For example, a synthetic pathway might involve the reaction of a 2-cyclopropyl-3-fluorobenzaldehyde (B15327234) derivative with an appropriate aminoacetal to construct the desired isoquinoline via a Pomeranz-Fritsch type cyclization.

The development of novel, efficient, and scalable syntheses for molecules like this compound remains an active area of research, driven by the demand for new chemical entities in drug discovery and materials science. nih.gov

Structure Activity Relationship Sar Studies of 5 Cyclopropyl 6 Fluoroisoquinoline Derivatives

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of 5-cyclopropyl-6-fluoroisoquinoline derivatives can be finely tuned by the introduction of various substituents at different positions on the isoquinoline (B145761) ring. SAR studies have systematically explored the impact of these modifications on the potency and selectivity of these compounds.

Research on related quinoline (B57606) and isoquinoline scaffolds has demonstrated that the nature and position of substituents play a crucial role in determining the biological activity. For instance, in a series of 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid derivatives, substitutions on the piperazine (B1678402) ring significantly influenced their antibacterial and anti-tubercular activities. nih.gov Many of these compounds exhibited potent activity against Mycobacterium tuberculosis and other bacteria. nih.gov

Furthermore, studies on tetrahydroisoquinoline derivatives have shown that the introduction of electron-donating or electron-withdrawing groups, as well as heterocyclic moieties, on the core structure can modulate their biological potential, including antitumor and anti-HIV activities. nuph.edu.ua These findings suggest that similar substitutions on the this compound core could lead to the discovery of novel therapeutic agents.

The following table summarizes the general effects of substituents on the biological activity of related quinoline and isoquinoline derivatives, providing a predictive framework for the SAR of this compound analogues.

| Substituent Position | Substituent Type | General Effect on Biological Activity |

| C-7 on quinoline core | Substituted piperazinyl | Modulates antibacterial and anti-tubercular activity |

| Various on THIQ backbone | Electron-donating groups | Can enhance various biological activities |

| Various on THIQ backbone | Electron-withdrawing groups | Can modulate biological potential |

| Various on THIQ backbone | Heterocyclic moieties | Can introduce novel biological activities |

Impact of Modifications to the Isoquinoline Core on Target Interactions

Modifications to the isoquinoline core of this compound can have a profound impact on how these molecules interact with their biological targets. The isoquinoline ring system serves as a rigid scaffold that orients the key pharmacophoric groups—the cyclopropyl (B3062369) and fluorine moieties—in a specific spatial arrangement for optimal receptor binding.

Moreover, the development of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents highlights the importance of the core heterocyclic structure in determining efficacy. nih.gov In this series, the presence of a nitrogen atom at the ortho-position of the heteroaryl group relative to the pyrimidine (B1678525) core was found to be optimal for activity. nih.gov This underscores the sensitivity of target interactions to subtle changes in the core scaffold.

The table below illustrates how modifications to the core structure of related heterocyclic compounds can influence their biological activity.

| Core Modification | Example Scaffold | Impact on Biological Activity |

| Fused pyrrole (B145914) ring | Pyrrolo[2,1-a]isoquinoline | Geometry of the fused ring is critical for anticancer activity |

| Heteroaryl substitution | 2-Heteroarylpyrimidine | Position of nitrogen in the heteroaryl group affects anticancer potency |

| Ring fusion | Naphthylisoquinoline alkaloids | Simplified analogues show antiprotozoal activities |

Elucidating the Role of the Cyclopropyl Group in Receptor Binding Affinity

In the context of fluoroquinolone antibacterials, the N1-cyclopropyl group has been shown to be crucial for potent activity against a broad range of bacteria. nih.gov Its conformational rigidity helps to properly orient the molecule within the active site of DNA gyrase and topoisomerase IV, the primary bacterial targets of these drugs. The presence of the cyclopropyl group often leads to improved in vivo efficacy.

Furthermore, studies on other classes of compounds have also highlighted the importance of the cyclopropyl moiety. For instance, in a series of CCR5 antagonists, a cyclopropyl group was incorporated into the structure to enhance antiviral activity. These findings suggest that the cyclopropyl group in this compound derivatives likely contributes to their biological activity by providing a critical hydrophobic interaction point with the target receptor.

The following table summarizes the observed contributions of the cyclopropyl group to the biological activity of various compound classes.

| Compound Class | Position of Cyclopropyl Group | Role in Biological Activity |

| Fluoroquinolones | N-1 position | Crucial for potent antibacterial activity; enhances DNA gyrase inhibition |

| CCR5 Antagonists | Varies | Enhances antiviral activity |

| Quinolone Carboxylic Acids | N-1 position | Associated with moderate lipophilicity and high activity |

Analyzing the Influence of the Fluorine Atom on Pharmacological Potency and Selectivity

The fluorine atom at the C6 position of the this compound scaffold exerts a significant influence on the pharmacological properties of these derivatives, including their potency, selectivity, and metabolic stability. The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong bonds with carbon, make it a valuable tool in drug design.

The introduction of a fluorine atom can alter the electronic properties of the isoquinoline ring, which can in turn affect pKa, lipophilicity, and hydrogen bonding capabilities. acs.orgnih.gov These changes can lead to enhanced binding affinity for the target protein and improved pharmacokinetic properties. For example, in a study of fluorinated quinoline derivatives, fluorine substitution at the 6-position was shown to modulate their mutagenic potency. nih.gov

In the development of antibacterial agents, the 6-fluoro substituent is a common feature of many potent fluoroquinolones. nih.gov It is known to contribute to the broad-spectrum activity and high potency of these drugs. The fluorine atom can also block metabolically labile sites, thereby increasing the metabolic stability and prolonging the duration of action of the drug. nih.gov

The table below outlines the key effects of fluorine substitution on the pharmacological properties of related heterocyclic compounds.

| Property | Influence of Fluorine Substitution | Reference |

| Potency | Can increase binding affinity and biological activity. | nih.gov |

| Selectivity | Can alter the interaction with different biological targets. | acs.org |

| Metabolic Stability | Can block metabolic sites, leading to a longer half-life. | nih.gov |

| Lipophilicity | Can modulate lipophilicity, affecting absorption and distribution. | acs.org |

Computational Chemistry and Molecular Modeling in the Research of 5 Cyclopropyl 6 Fluoroisoquinoline

Ligand-Based Drug Design Approaches

Ligand-based drug design (LBDD) methods are of paramount importance when the three-dimensional structure of the biological target is unknown or not well-defined. These approaches rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. For 5-Cyclopropyl-6-fluoroisoquinoline, LBDD techniques can be pivotal in identifying new analogs with potentially enhanced activity.

Pharmacophore Modeling and Virtual Screening for Analogues

Pharmacophore modeling is a cornerstone of LBDD, focusing on the identification of the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific biological target and exert its effect. A pharmacophore model for this compound and its analogs would define the key spatial relationships between the cyclopropyl (B3062369) group, the fluorine atom, the isoquinoline (B145761) nitrogen, and the aromatic system.

Once a pharmacophore model is established, it can be used as a 3D query in a process called virtual screening. computabio.com This involves searching large databases of chemical compounds to identify other molecules that match the pharmacophoric features. youtube.com This approach allows for the rapid and cost-effective identification of novel molecular scaffolds that are structurally diverse from the initial lead compound but retain the necessary features for biological activity. computabio.com While specific pharmacophore models for this compound are not extensively reported in public literature, this methodology represents a standard and powerful approach for the discovery of its analogs. The process typically involves aligning a set of active molecules and abstracting the common chemical features responsible for their bioactivity.

Quantitative Structure-Activity Relationship (QSAR) Development

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. rsc.org This is achieved by calculating various molecular descriptors for each compound, which quantify different aspects of its physicochemical properties, such as electronic, steric, and hydrophobic characteristics. These descriptors are then used to build a statistical model that can predict the activity of new, untested compounds.

Structure-Based Drug Design Methodologies

In contrast to ligand-based methods, structure-based drug design (SBDD) relies on the known three-dimensional structure of the biological target, which is typically a protein or a nucleic acid. These methods aim to design or identify molecules that can bind to the target with high affinity and selectivity.

Molecular Docking and Scoring for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific target, forming a stable complex. nih.gov This method is instrumental in understanding the binding mode of this compound with its potential biological targets and in predicting its binding affinity. The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and then using a scoring function to rank the different poses.

While specific docking studies on this compound are not widely documented, research on structurally related compounds provides valuable insights. For instance, a study on a series of 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid derivatives, which share the cyclopropyl and fluoro-substituted core, employed molecular docking to investigate their interaction with the bacterial enzyme DNA gyrase. nih.gov The docking results helped to rationalize the observed antibacterial activity and to understand the key interactions within the enzyme's binding site. nih.gov Such studies suggest that DNA gyrase could be a potential target for compounds containing the cyclopropyl-fluoro-quinoline/isoquinoline scaffold.

Table 1: Key Molecular Interactions in Docking Studies of Related Compounds

| Feature | Interaction Type | Potential Interacting Residues (Example: DNA Gyrase) |

| Cyclopropyl Group | Hydrophobic Interactions | Hydrophobic pocket amino acids |

| Fluoro Substituent | Electrostatic/Halogen Bonding | Polar residues or backbone atoms |

| Isoquinoline Nitrogen | Hydrogen Bonding | Hydrogen bond donor residues |

| Aromatic Rings | π-π Stacking | Aromatic amino acid residues (e.g., Tyrosine, Phenylalanine) |

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the conformational changes and flexibility of both the ligand and its target receptor over time. researchgate.netnih.gov For this compound, MD simulations can be used to refine the binding poses obtained from molecular docking and to assess the stability of the ligand-receptor complex. researchgate.net These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles in the system vary with time. researchgate.net

Free Energy Perturbation (FEP) and Alchemical Free Energy Calculations

Free Energy Perturbation (FEP) and other alchemical free energy calculation methods are among the most rigorous computational techniques for predicting the binding affinities of ligands to a receptor. nih.govnih.gov These methods calculate the free energy difference between two states, for example, by "alchemically" transforming one ligand into another within the binding site of a protein. nih.gov This allows for the accurate prediction of the relative binding affinities of a series of analogs.

The application of FEP to a series of derivatives of this compound could provide highly accurate predictions of how modifications to the core structure would affect binding potency, thereby guiding synthetic efforts towards more effective compounds. Although computationally intensive, the accuracy of FEP calculations can significantly accelerate the lead optimization process in drug discovery. nih.gov There are no specific FEP studies published for this compound, but the methodology is well-established for various drug discovery projects. nih.govnih.gov

Table 2: Overview of Computational Chemistry and Molecular Modeling Techniques

| Technique | Design Approach | Information Gained | Application to this compound |

| Pharmacophore Modeling | Ligand-Based | 3D arrangement of essential chemical features for activity. | Identification of key features and virtual screening for analogs. |

| QSAR | Ligand-Based | Correlation between chemical structure and biological activity. | Guiding the synthesis of more potent analogs. |

| Molecular Docking | Structure-Based | Prediction of binding mode and affinity to a target. | Understanding interactions with potential targets like DNA gyrase. |

| Molecular Dynamics | Structure-Based | Conformational analysis, complex stability, and binding kinetics. | Validation of docking poses and understanding dynamic interactions. |

| Free Energy Perturbation | Structure-Based | Accurate prediction of relative binding affinities. | Guiding lead optimization by predicting potency of analogs. |

Advanced Computational Techniques for Mechanistic and Stability Predictions

The exploration of novel therapeutic agents increasingly relies on computational methods to predict molecular properties, thereby guiding synthesis and prioritizing experimental evaluation. For a molecule like this compound, advanced computational techniques are invaluable for predicting its electronic characteristics, reactivity, and metabolic fate.

Quantum Mechanical Calculations for Electronic Properties and Reactivity

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. For this compound, these calculations can provide deep insights into how the interplay between the isoquinoline core, the electron-withdrawing fluorine atom, and the unique cyclopropyl group dictates its chemical behavior.

The fluorine atom at the 6-position is expected to significantly influence the electron distribution across the isoquinoline ring system through its strong inductive effect. This generally leads to a lower energy for the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which can be correlated with increased chemical stability and altered reactivity. The cyclopropyl group at the 5-position, with its strained ring and C-H bonds that are shorter and stronger than those in alkanes, introduces a region of high electron density and unique steric and electronic properties. nih.govacs.org

Computational models can map the electrostatic potential (ESP) surface of the molecule, identifying electron-rich and electron-poor regions. The nitrogen atom of the isoquinoline ring is anticipated to be a primary site for electrophilic attack and hydrogen bonding, a feature that can be quantified through QM calculations. The reactivity of the different positions on the aromatic rings towards electrophilic or nucleophilic attack can be predicted by calculating parameters such as Fukui functions or by simulating reaction pathways.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value/Characteristic | Rationale/Method |

| HOMO Energy | Lowered | Influence of the electron-withdrawing fluorine atom. |

| LUMO Energy | Lowered | Influence of the electron-withdrawing fluorine atom. |

| HOMO-LUMO Gap | Relatively large | Indicates high kinetic stability. |

| Dipole Moment | Moderate to High | Due to the electronegative fluorine and nitrogen atoms. |

| Electrostatic Potential | Negative potential around the nitrogen and fluorine atoms. | Indicates sites for electrophilic attack/hydrogen bonding. |

| Reactivity Indices | Varied reactivity across the isoquinoline ring. | Calculated using methods like Fukui functions. |

This table is illustrative and based on general principles of quantum chemistry and the known effects of the substituent groups.

In Silico Prediction of Metabolic Stability and Potential Bioactivation Sites

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and potential for toxicity. nih.gov In silico tools play a crucial role in the early prediction of a compound's metabolic fate, helping to identify potential liabilities before extensive synthesis and testing. researchgate.net For this compound, these predictions would focus on the enzymatic systems most likely to be involved in its metabolism, primarily cytochrome P450 (CYP) enzymes. hyphadiscovery.com

The presence of the cyclopropyl group is a key consideration. While cyclopropyl groups can enhance metabolic stability by being less susceptible to standard oxidative metabolism due to their high C-H bond dissociation energy, they can also be sites of metabolic activation, particularly when attached to an amine. nih.govhyphadiscovery.comnih.gov In the case of this compound, the cyclopropyl ring is attached to a carbon of the aromatic system. However, its unique electronic nature could still make it a target for certain metabolic enzymes.

The fluorine atom at the 6-position is often introduced to block a potential site of metabolism, thereby improving metabolic stability. researchgate.net However, the biotransformation of fluorinated molecules can sometimes lead to reactive metabolites. researchgate.net

In silico metabolic prediction software would analyze the structure of this compound and, based on databases of known metabolic transformations, predict the most likely sites of metabolism. These models can estimate the lability of different parts of the molecule to various metabolic reactions, such as oxidation, hydroxylation, and conjugation.

Table 2: Predicted Metabolic Profile of this compound

| Predicted Metabolic Pathway | Potential Site(s) | Predicted Outcome | Rationale |

| Aromatic Hydroxylation | Isoquinoline ring system | Formation of hydroxylated metabolites | Common metabolic pathway for aromatic systems. |

| Oxidation of Cyclopropyl Ring | Cyclopropyl group | Potential for ring-opening and formation of reactive intermediates | While often stable, the cyclopropyl group can be a site of oxidative metabolism. nih.gov |

| N-Oxidation | Isoquinoline nitrogen | Formation of N-oxide metabolite | Common metabolic pathway for heterocyclic nitrogen atoms. |

| Glucuronidation | Hydroxylated metabolites | Formation of more water-soluble conjugates for excretion | Phase II metabolic pathway. |

This table is illustrative and based on general principles of drug metabolism and the known metabolic pathways of related chemical moieties.

The in silico prediction of bioactivation would involve identifying metabolic pathways that could lead to the formation of chemically reactive species capable of covalently binding to cellular macromolecules. For this molecule, the potential for oxidative ring-opening of the cyclopropyl group would be a key area of investigation in any computational bioactivation study. hyphadiscovery.com

Advanced Delivery Systems and Prodrug Strategies for Isoquinoline Derivatives

Nanocarrier-Based Approaches for Targeted Compound Delivery

The use of nanocarriers for the targeted delivery of therapeutic agents has emerged as a transformative approach in medicine. For isoquinoline (B145761) derivatives, these systems offer the potential to improve solubility, enhance stability, and achieve site-specific drug release, thereby increasing therapeutic efficacy while minimizing off-target effects.

One prominent strategy involves the use of liposomes, which are microscopic vesicles composed of a lipid bilayer. These structures can encapsulate both hydrophilic and hydrophobic drug molecules. A notable example is the targeted delivery of an isoquinoline derivative, identified as "Compound 2," to tumor cells using transferrin-conjugated liposomes. ilo.orgnih.govplos.org This approach leverages the overexpression of transferrin receptors on many cancer cells. By attaching transferrin to the liposome (B1194612) surface, the nanocarrier and its encapsulated isoquinoline derivative are preferentially taken up by tumor cells, leading to a higher concentration of the drug at the site of action and superior antitumor activity compared to the free drug. ilo.orgnih.govplos.org The poor solubility of some isoquinoline derivatives, like Compound 2, can be overcome by encapsulation within these liposomal formulations, which are prepared using methods like ethanol (B145695) dilution. nih.gov

Beyond liposomes, other nanoparticles are also being explored for the synthesis and potential delivery of isoquinoline derivatives. taylorfrancis.com Nanocatalysts, for instance, have been utilized in the synthesis of quinolines and isoquinolines, highlighting the versatility of nanotechnology in the lifecycle of these compounds. taylorfrancis.com While the direct application of these specific nanoparticles for the delivery of 5-Cyclopropyl-6-fluoroisoquinoline is still an area of active research, these examples underscore the broad potential of nanocarrier-based systems for this class of molecules. The principles of targeted delivery demonstrated with other isoquinoline derivatives provide a strong foundation for the future development of nanotherapies involving this compound.

Prodrug Design to Optimize Pharmacological Performance and Bioavailability

Prodrug design is a strategic approach to overcoming undesirable properties of a drug molecule, such as poor solubility, limited permeability, or rapid metabolism. eurekaselect.com A prodrug is an inactive or less active form of a drug that is converted into the active form in the body through enzymatic or chemical reactions. eurekaselect.com This strategy is particularly relevant for kinase inhibitors, a class to which many isoquinoline derivatives belong. researchoutreach.orggoogle.com

The core principle of a prodrug is to mask a specific functional group of the parent drug, which is crucial for its therapeutic activity, until it reaches the desired site of action. For isoquinoline-based kinase inhibitors, this often involves modifying the nitrogen atom within the isoquinoline ring system. A patent for kinase inhibitors describes the creation of prodrugs by linking a trigger molecule to a quaternisable nitrogen, a feature present in the isoquinoline structure. google.com

One innovative prodrug strategy involves the use of a boronic-acid trigger moiety. nih.gov This approach has been successfully applied to the tyrosine kinase inhibitor crizotinib, where a boronic acid was attached to the 2-aminopyridine (B139424) group, a key site for kinase binding. nih.gov This modification significantly reduced the inhibitor's ability to bind to its target kinases. nih.gov The prodrug is designed to be activated by the higher levels of reactive oxygen species (ROS), such as hydrogen peroxide (H2O2), often found in the tumor microenvironment. nih.gov This selective activation leads to the release of the active drug specifically within the tumor tissue, enhancing its therapeutic index. nih.gov

Another sophisticated approach is the design of prodrug systems based on facile intramolecular cyclization reactions. nih.gov These systems allow for a tunable release of the active drug, independent of the drug's own structural features. nih.gov This can be particularly useful for developing esterase-sensitive or redox-sensitive prodrugs of amines and alcohols, functionalities that can be incorporated into or are already present in isoquinoline derivatives. nih.gov

Fragment-based drug discovery (FBDD) has also contributed to the design of potent isoquinoline-based kinase inhibitors. researchoutreach.org This methodology can inform prodrug design by identifying key structural motifs essential for activity, which can then be temporarily modified to create a prodrug. For instance, the development of 5,7-disubstituted and 4,6-disubstituted isoquinoline kinase inhibitors through fragment merging highlights the specific positions on the isoquinoline ring that are critical for therapeutic effect and could be targeted for prodrug modification. researchoutreach.org

Future Research Directions and Therapeutic Potential of 5 Cyclopropyl 6 Fluoroisoquinoline

Exploration of Novel Biological Targets and Polypharmacology

The isoquinoline (B145761) nucleus is a privileged scaffold in medicinal chemistry, known to interact with a multitude of biological targets. The specific substitution pattern of 5-Cyclopropyl-6-fluoroisoquinoline, featuring a cyclopropyl (B3062369) group at the 5-position and a fluorine atom at the 6-position, may confer unique target binding profiles. Future research should focus on extensive biological screening of this compound against a wide panel of assays to uncover novel therapeutic applications.

Polypharmacology, the ability of a single compound to modulate multiple biological targets, is an increasingly recognized paradigm in drug discovery, particularly for complex diseases such as cancer and central nervous system disorders. The structural motifs present in this compound suggest the potential for such multi-target engagement. For instance, various isoquinoline derivatives have demonstrated activity against kinases, G-protein coupled receptors (GPCRs), and enzymes involved in DNA replication and repair.

Table 1: Potential Biological Targets for this compound Based on Related Isoquinoline Derivatives

| Target Class | Specific Examples | Potential Therapeutic Area |

| Kinases | Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Bruton's Tyrosine Kinase (BTK) | Oncology |

| GPCRs | Dopamine Receptors, Serotonin Receptors, Opioid Receptors | Neurology, Psychiatry |

| Enzymes | Topoisomerases, Phosphodiesterases (PDEs), Monoamine Oxidase (MAO) | Infectious Diseases, Oncology, Neurology |

| Ion Channels | Calcium Channels, Potassium Channels | Cardiovascular Diseases, Neurology |

A comprehensive understanding of the polypharmacology of this compound could lead to the development of first-in-class therapies with improved efficacy and a reduced likelihood of drug resistance.

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) has revolutionized the process of rational drug design. These computational tools can be instrumental in accelerating the development of derivatives of this compound with optimized properties.

Predictive models, trained on large datasets of chemical structures and their corresponding biological activities, can be employed to forecast the potential targets and off-targets of this compound and its analogs. Generative AI models can design novel isoquinoline derivatives with desired characteristics, such as enhanced potency, improved selectivity, or favorable pharmacokinetic profiles. Furthermore, ML algorithms can analyze complex biological data from high-throughput screening to identify structure-activity relationships (SAR) and guide the synthesis of more effective compounds.

Table 2: Application of AI and ML in the Development of this compound Derivatives

| AI/ML Application | Description | Potential Impact |

| Target Prediction | In silico screening against virtual target libraries to identify likely biological targets. | Rapidly prioritizes experimental testing and uncovers novel mechanisms of action. |

| Generative Chemistry | De novo design of novel molecules based on the this compound scaffold with optimized properties. | Expands chemical space and generates patentable new chemical entities. |

| ADMET Prediction | Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Reduces late-stage attrition of drug candidates by identifying potential liabilities early in development. |

| SAR Analysis | Identification of key structural features that contribute to biological activity from screening data. | Guides the design of more potent and selective analogs. |

By leveraging the power of AI and ML, the timeline for the discovery and development of drugs based on the this compound scaffold can be significantly shortened.

Development of Advanced Synthetic Methodologies for Diversification

The ability to efficiently synthesize a diverse library of analogs is crucial for establishing robust structure-activity relationships and for optimizing lead compounds. While classical methods for isoquinoline synthesis exist, the development of advanced and versatile synthetic methodologies will be key to fully exploring the chemical space around this compound.

Modern synthetic organic chemistry offers a plethora of tools, including transition-metal-catalyzed cross-coupling reactions, C-H activation, and flow chemistry, that can be applied to the functionalization of the isoquinoline core. These methods would allow for the late-stage diversification of the this compound scaffold, enabling the rapid generation of a wide range of derivatives with modifications at various positions. This would facilitate a thorough investigation of how different substituents impact biological activity and pharmacokinetic properties.

Bioisosteric Replacement and Scaffold Hopping Strategies for Enhanced Profiles

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry used to improve the potency, selectivity, and pharmacokinetic properties of a lead compound while retaining its key binding interactions.

For this compound, bioisosteric replacement could involve substituting the cyclopropyl group with other small, strained rings or linear alkyl groups to fine-tune lipophilicity and metabolic stability. The fluorine atom could be replaced with other electron-withdrawing groups, such as a cyano or trifluoromethyl group, to modulate the electronic properties of the isoquinoline ring.

Scaffold hopping would entail replacing the isoquinoline core with other heterocyclic systems that can maintain a similar spatial arrangement of the key pharmacophoric features. This approach could lead to the discovery of novel intellectual property and compounds with entirely different physicochemical properties, potentially overcoming limitations of the original scaffold, such as poor solubility or off-target effects.

Table 3: Potential Bioisosteric Replacements and Scaffold Hopping Examples for this compound

| Original Moiety | Bioisosteric Replacement | Rationale |

| Cyclopropyl | Oxetane, Azetidine | Improve solubility, introduce hydrogen bond acceptors |

| Fluorine | Cyano, Trifluoromethyl | Modulate electronics, alter metabolic stability |

| Isoquinoline Scaffold | Quinoline (B57606), Quinoxaline, Naphthyridine | Explore new chemical space, improve ADMET properties, secure novel IP |

Through the systematic application of these strategies, medicinal chemists can rationally design and synthesize next-generation analogs of this compound with superior therapeutic potential.

Q & A

Q. Table 1: Optimization of Reaction Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80–100°C (fluorination) | Higher T improves reactivity but risks decomposition |

| Solvent | DMF (cross-coupling) | Polar aprotic solvents enhance catalyst stability |

| Catalyst Loading | 5 mol% Pd(PPh3)4 | Excess catalyst increases byproducts |

Basic: How to characterize this compound using spectroscopic methods?

Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign cyclopropyl protons (δ 0.8–1.2 ppm, multiplet) and fluorine-coupled aromatic protons (δ 7.5–8.5 ppm, doublet of doublets). Compare with DFT-calculated chemical shifts for validation .

- <sup>19</sup>F NMR : A singlet near δ -110 ppm confirms the absence of di- or trifluorinated impurities .

- HRMS : Use ESI+ mode to detect [M+H]<sup>+</sup>; deviation >2 ppm suggests incomplete purification .

Advanced: How to resolve contradictions in reported reactivity of this compound under nucleophilic conditions?

Answer:

Discrepancies in reactivity (e.g., ring-opening vs. substitution) arise from solvent polarity and nucleophile strength. Systematic analysis includes:

- Mechanistic Probes : Conduct kinetic isotope effect (KIE) studies to distinguish between SN1/SN2 pathways.

- Computational Modeling : Use DFT (B3LYP/6-311+G(d,p)) to compare transition-state energies for competing pathways .

- Controlled Experiments : Vary solvents (DMF vs. THF) and nucleophiles (NaOMe vs. KCN) to isolate dominant mechanisms. Document results in a decision matrix:

Q. Table 2: Reactivity Under Varying Conditions

| Solvent | Nucleophile | Observed Pathway | Activation Energy (kcal/mol) |

|---|---|---|---|

| DMF | NaOMe | Substitution | 22.3 |

| THF | KCN | Ring-opening | 18.7 |

Cite conflicting studies and reconcile via meta-analysis of reaction parameters .

Advanced: What frameworks guide SAR studies for this compound derivatives in medicinal chemistry?

Answer:

Structure-Activity Relationship (SAR) studies require:

- PICOT Framework : Define Population (target enzyme), Intervention (derivative modifications), Comparison (parent compound), Outcome (IC50), and Time (kinetic assays) .

- Computational Tools : Perform molecular docking (AutoDock Vina) to predict binding affinity changes with substituent variations (e.g., -CF3 vs. -OCH3) .

- Data Validation : Use Hill plots to distinguish allosteric vs. competitive inhibition modes.

Q. Table 3: Substituent Effects on Enzyme Inhibition

| Derivative | Substituent | IC50 (nM) | Binding Mode |

|---|---|---|---|

| A | -CF3 | 12.4 ± 1.2 | Competitive |

| B | -OCH3 | 45.7 ± 3.8 | Allosteric |

Basic: How to assess the stability of this compound in aqueous buffers?

Answer:

- Forced Degradation Studies : Expose compound to pH 1–13 buffers at 40°C for 24h. Monitor degradation via UPLC-MS.

- Kinetic Analysis : Calculate t1/2 using first-order kinetics. Fluorine’s electronegativity stabilizes the aromatic ring, but cyclopropyl strain may accelerate hydrolysis at pH >10 .

Advanced: What methodologies validate the reproducibility of this compound’s synthetic protocols?

Answer:

Adhere to FINER Criteria :

- Feasible : Replicate synthesis in ≥3 independent labs with standardized reagents.

- Novel : Compare yields/purity against prior literature (e.g., 72% vs. 65% in Skraup reaction ).

- Ethical : Disclose solvent toxicity (e.g., DMF) and suggest alternatives (e.g., acetonitrile) .

- Relevant : Publish full experimental details (e.g., vortex time during workup) in supplementary data .

Advanced: How to design in vivo studies for this compound’s neuroprotective effects?

Answer:

- PEO Framework : Define Population (murine models), Exposure (dose range: 10–100 mg/kg), and Outcome (biomarker levels via ELISA).

- Control Groups : Include vehicle-only and positive control (e.g., memantine).

- Data Analysis : Use ANOVA with post-hoc Tukey test; report effect size (Cohen’s d) for translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.